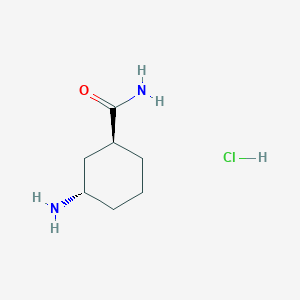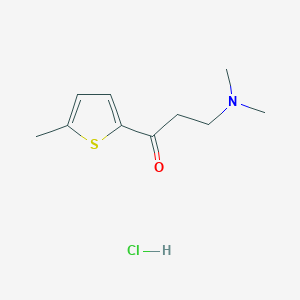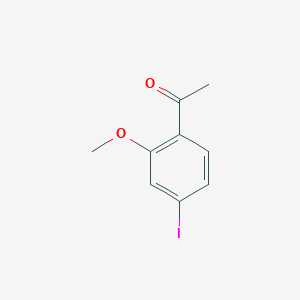
1-(4-iodo-2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Iodo-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an iodine atom at the para position and a methoxy group at the ortho position relative to the acetyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodo-2’-methoxyacetophenone typically involves the iodination of 2’-methoxyacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the para position.
Industrial Production Methods
On an industrial scale, the production of 4’-Iodo-2’-methoxyacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4’-Iodo-2’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are utilized.
Major Products
Substitution: Products include various substituted acetophenones depending on the nucleophile used.
Oxidation: Products include 4’-iodo-2’-methoxybenzaldehyde or 4’-iodo-2’-methoxybenzoic acid.
Reduction: Products include 4’-iodo-2’-methoxyphenylethanol.
Aplicaciones Científicas De Investigación
4’-Iodo-2’-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4’-Iodo-2’-methoxyacetophenone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The acetophenone moiety can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Bromo-2’-methoxyacetophenone
- 4’-Chloro-2’-methoxyacetophenone
- 4’-Fluoro-2’-methoxyacetophenone
Comparison
4’-Iodo-2’-methoxyacetophenone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine enhance its ability to participate in halogen bonding and influence molecular interactions. This makes 4’-Iodo-2’-methoxyacetophenone a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H9IO2 |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
1-(4-iodo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |
Clave InChI |
SUTBXTBIVLDRPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


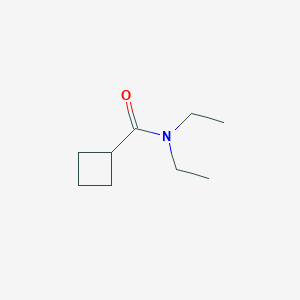
![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
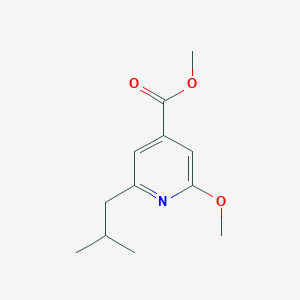
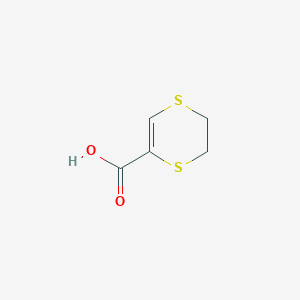
![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
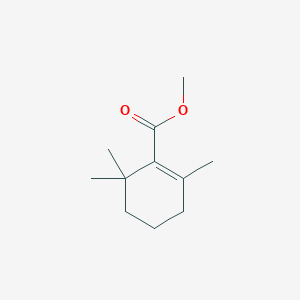
![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)



![4-Chloro-6-isobutylthieno[2,3-d]pyrimidine](/img/structure/B8506510.png)

